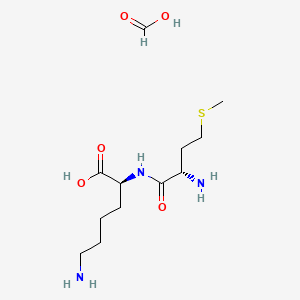

Met-Lys formate salt

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTFBBAHFWVVKS-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745597 | |

| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-21-4 | |

| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of Met-Lys formate salt

An In-Depth Technical Guide to the Chemical Properties of Methionine-Lysine (Met-Lys) Formate Salt

Abstract

This technical guide provides a comprehensive overview of the essential chemical properties of Methionine-Lysine (Met-Lys) formate salt, a dipeptide salt with potential applications in pharmaceutical and biotechnological research. As the salt form of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical characteristics and ultimate therapeutic efficacy, a thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals. This document delineates the molecular structure, solubility, solid-state characteristics, and stability profile of Met-Lys formate. Furthermore, it presents detailed, field-proven methodologies for its analytical characterization, including chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to provide a self-validating framework for investigation, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Salt Selection in Peptide Development

The therapeutic potential of peptides is vast, spanning applications from metabolic disorders to oncology.[1] However, their translation from discovery to clinical use is often hampered by inherent challenges in formulation, stability, and delivery.[2] A crucial step in overcoming these hurdles is the selection of an appropriate salt form for the peptide API.[3] The counterion associated with a peptide can significantly alter its fundamental chemical properties, including:

-

Solubility: Affecting dissolution rates and bioavailability.[4]

-

Stability: Influencing degradation pathways in both solid and solution states.[5]

-

Hygroscopicity: Impacting handling, storage, and manufacturing processes.[4]

-

Crystallinity: Determining physical stability and processing characteristics.

While acetate and hydrochloride are common counterions in approved peptide drugs, formate salts are also utilized, particularly in crystallization and formulation development, offering a different profile of physicochemical interactions.[6][7] The dipeptide Met-Lys, composed of L-methionine and L-lysine, presents multiple ionizable groups, making it an ideal candidate for salt formation to optimize its properties.[8] This guide focuses specifically on the formate salt of Met-Lys, providing a detailed exploration of its chemical properties and the analytical workflows required for its comprehensive characterization.

Molecular Structure and Fundamental Properties

The Met-Lys formate salt consists of the dipeptide cation, formed from L-methionine and L-lysine residues, and the formate anion. The primary structure involves a peptide bond between the carboxyl group of methionine and the alpha-amino group of lysine.

-

Molecular Formula: C₁₁H₂₃N₃O₃S·CH₂O₂[9]

-

CAS Numbers: 103404-63-3 (Lys-Met Formate), 104809-21-4 (Met-Lys Formate)[9][10]

The dipeptide possesses three key ionizable sites: the N-terminal α-amino group of methionine, the ε-amino group on the lysine side chain, and the C-terminal carboxylic acid. In the formate salt, the amino groups are protonated (positively charged), and this charge is balanced by the negatively charged formate counterion (HCOO⁻).

Caption: Chemical structure of the Met-Lys dipeptide shown in its zwitterionic form alongside the formate counterion.

Core Physicochemical Properties

The utility of Met-Lys formate in any application is dictated by its physicochemical properties. This section outlines the key characteristics and the rationale for their importance.

Solubility Profile

Solubility is a critical determinant of a peptide's performance, affecting everything from in vitro assay robustness to in vivo bioavailability.[11] The formate salt form is expected to confer different solubility characteristics compared to the free peptide or other salt forms like acetate or hydrochloride.

Rationale for Investigation: The goal is to quantify the solubility in aqueous buffers across a physiologically relevant pH range and in various organic solvents used during manufacturing or formulation. Formic acid itself is a very good solvent for some amino acids and proteins, which may translate to favorable solubility properties for the formate salt.[12][13]

Expected Behavior & Data Presentation: Solubility is typically highest at pH values where the peptide has a maximum net charge and lowest near its isoelectric point (pI). The solubility of Met-Lys formate should be assessed in standard solvents as summarized in the table below.

| Solvent System | Purpose | Expected Solubility |

| Purified Water | Baseline aqueous solubility | Moderate to High |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Physiological relevance | Moderate to High |

| pH 2.0 HCl Buffer | Represents gastric conditions | High (fully protonated) |

| Acetonitrile/Water Mixtures | HPLC mobile phase compatibility | Variable |

| Ethanol | Common formulation co-solvent | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Stock solution preparation | High |

Solid-State Properties

The solid-state form of a peptide salt dictates its physical stability, manufacturability, and shelf-life.[5] Key properties include crystallinity, thermal behavior, and hygroscopicity.

A peptide salt can exist in a highly ordered crystalline state or a disordered amorphous state. Crystalline materials are generally more stable but may have lower dissolution rates, while amorphous materials dissolve faster but are less stable and more hygroscopic.[5] It is also crucial to screen for polymorphism—the ability to exist in multiple crystalline forms—as different polymorphs can have distinct properties.

Thermal analysis provides information on melting point, decomposition, and glass transition (for amorphous materials). These parameters are essential for defining drying processes, storage conditions, and identifying potential instabilities.

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[14] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[4] A formal classification of hygroscopicity is critical for defining appropriate handling and packaging requirements.

Solution and Solid-State Stability

Peptide stability is sequence-dependent and influenced by environmental factors like pH, temperature, and moisture.[15][16] The methionine residue is particularly susceptible to oxidation, while the peptide backbone can undergo hydrolysis.

Key Degradation Pathways for Met-Lys:

-

Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide and subsequently to methionine sulfone. This is a primary concern during manufacturing and storage.

-

Hydrolysis: Cleavage of the peptide bond can occur, particularly at extreme pH values. The presence of specific amino acid sequences can accelerate this process.

-

Deamidation/Rearrangement: While less common for Met-Lys, peptides containing asparagine or aspartic acid are prone to deamidation and rearrangement.

The choice of the formate counterion can influence stability. Buffering effects and interactions with the peptide can either mitigate or accelerate degradation.[15] Stability studies, including forced degradation, are essential to identify potential degradation products and establish a stability-indicating analytical method.[1]

Analytical Characterization Methodologies

A robust and comprehensive analytical strategy is required to fully characterize the chemical properties of Met-Lys formate. The following protocols are designed as self-validating systems to ensure data integrity.

Caption: A comprehensive workflow for the analytical characterization of a new peptide salt.

Identity and Purity Confirmation

Objective: To confirm the chemical structure and assess the purity of the Met-Lys formate salt.

-

Causality: RP-HPLC is the standard method for assessing the purity of peptides and detecting process-related impurities or degradation products.[17] The method separates molecules based on hydrophobicity.

-

Instrumentation: HPLC or UPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Using formic acid in the mobile phase is compatible with the sample's counterion and is suitable for subsequent MS analysis.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes. Rationale: A shallow gradient ensures good resolution of closely eluting impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm. Rationale: This wavelength allows for the detection of the peptide backbone (amide bonds).[17]

-

Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.

-

Validation: Purity is calculated as the peak area of the main component relative to the total peak area.

-

Causality: MS provides unambiguous confirmation of the molecular weight of the dipeptide, confirming its identity.[2]

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Method: Infuse the sample solution (dissolved in 50:50 acetonitrile:water with 0.1% formic acid) directly or analyze the eluent from the HPLC.

-

Analysis: Look for the [M+H]⁺ ion corresponding to the Met-Lys dipeptide (Expected m/z ≈ 278.16).

-

Validation: The experimentally observed mass should be within 5 ppm of the theoretical calculated mass.

Solid-State Characterization

Objective: To determine the physical form, thermal properties, and moisture sensitivity of the solid salt.

-

Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points (for crystalline solids), glass transitions (for amorphous solids), and other thermal events.[18][19]

-

Instrumentation: DSC instrument (e.g., TA Instruments Discovery 2500).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Rationale: Hermetic pans prevent loss of volatiles like water during the scan.

-

Method: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Analysis:

-

A sharp endotherm indicates a melting event (crystalline).

-

A broad, step-like change in the baseline indicates a glass transition (amorphous).

-

A broad endotherm may indicate the loss of bound solvent.

-

An exotherm can indicate decomposition or crystallization.

-

-

Validation: The profile provides a thermal fingerprint of the material. The presence of a sharp melt peak is strong evidence of crystallinity.

-

Causality: TGA measures changes in mass as a function of temperature. It is used to quantify the amount of volatile content (water, residual solvents) and determine the decomposition temperature.[20]

-

Instrumentation: TGA instrument (e.g., TA Instruments Discovery 550).

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or alumina pan.

-

Method: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Analysis: A weight loss step below 120°C typically corresponds to water or volatile solvents. A sharp weight loss at higher temperatures indicates thermal decomposition.

-

Validation: The results from TGA should correlate with Karl Fischer titration for water content and provide a clear onset temperature for decomposition.

-

Causality: DVS measures the amount of solvent (typically water) sorbed by a sample at different relative humidity (RH) levels, providing a precise measure of its hygroscopicity.[14]

-

Instrumentation: DVS Analyzer.

-

Method:

-

Equilibrate a 10-20 mg sample at 0% RH until a stable mass is achieved.

-

Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH.

-

Decrease the RH in the same steps back to 0%.

-

-

Analysis: Plot the change in mass (%) versus RH. The shape of the sorption/desorption isotherm reveals the nature of water uptake.

-

Validation: The hygroscopicity is classified based on the percentage of water uptake at a defined RH (e.g., 80% RH). A reversible isotherm indicates physical adsorption, while hysteresis may suggest more complex interactions or phase changes.

Pre-formulation Considerations: Excipient Compatibility

During the development of a dosage form, the API is combined with various inactive ingredients (excipients). It is imperative to ensure that these excipients do not negatively interact with the API.[21]

Rationale: Chemical incompatibilities can lead to degradation of the API, while physical interactions can alter the performance of the final product.[22][23]

Caption: Decision workflow for a binary drug-excipient compatibility study.

Experimental Approach: Binary mixtures of Met-Lys formate with common excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) are prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH).[24] Samples are analyzed at set time points and compared to controls.

Analytical Techniques:

-

Visual Observation: For changes in color or physical state.

-

HPLC: To check for the appearance of new degradation peaks or a decrease in the potency of the API.

-

DSC: To detect changes in the thermal profile, such as shifts in melting points, which can indicate an interaction.[23]

Conclusion

The Met-Lys formate salt represents a specific chemical entity whose properties are governed by the interplay between the dipeptide and its counterion. A thorough characterization of its solubility, solid-state properties, and stability is not merely an academic exercise; it is a fundamental requirement for any successful research or drug development program. The formate counterion may offer unique advantages in terms of solubility or crystallization behavior, but these must be weighed against potential stability liabilities, such as the inherent reactivity of the methionine residue. By employing the systematic analytical methodologies outlined in this guide, researchers can build a comprehensive data package to understand the behavior of Met-Lys formate, enabling rational formulation design and mitigating risks in subsequent development. This expert-driven, validation-centric approach ensures the generation of reliable and reproducible data, forming the bedrock of scientific integrity.

References

-

Pharmaceutical Technology. (2023). Peptide Salt Selection & Characterization. [Link]

-

Medicilon. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of synthesized dipeptides. [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

-

ResearchGate. (n.d.). Peptide Stability in Solids and Solutions. [Link]

-

CrystEngComm, RSC Publishing. (n.d.). Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. [Link]

-

ResearchGate. (n.d.). Development of a solid dosage form compatibility studies on the active substance-excipients. [Link]

-

SciSpace. (1997). Peptide Stability in Solids and Solutions. [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. [Link]

-

PubMed. (n.d.). Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid. [Link]

-

PubMed. (1999). Solid-state chemical stability of proteins and peptides. [Link]

-

PubMed. (n.d.). Conformation and structure of acidic dipeptides. Crystal structure of glycyl-L-aspartic acid dihydrate. [Link]

-

SciSpace. (n.d.). The solubilities of denatured proteins in different organic solvents. [Link]

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). A comparison of salts for the crystallization of macromolecules. [Link]

-

RSC Publishing. (2014). The Physical Properties of Supramolecular Peptide Assemblies: From Building Block Association to Technological Applications. [Link]

-

SpringerLink. (2017). Thermal analysis of lyophilized pharmaceutical peptide and protein formulations. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

-

AAPS. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of peptides. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). Lys-Met. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). L-Methionine. [Link]

-

MDPI. (n.d.). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). [Link]

-

ResearchGate. (n.d.). TG/DTG and DSC curves of the L-lysine. [Link]

-

National Center for Biotechnology Information (PMC). (2015). A Newcomer's Guide to Peptide Crystallography. [Link]

-

Wikipedia. (n.d.). Methionine. [Link]

-

National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. [Link]

-

ResearchGate. (n.d.). Compatibility study of metformin with pharmaceutical excipients. [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). Methyl formate. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). l-Lysine l-methionine. [Link]

-

ResearchGate. (n.d.). TG-DSC analysis of Li salts. [Link]

-

National Center for Biotechnology Information (PMC). (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. [Link]

-

ResearchGate. (n.d.). Salt form selection and characterization of LY333531 mesylate monohydrate. [Link]

-

ResearchGate. (n.d.). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. [Link]

-

Fisher Digital Publications, St. John Fisher University. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsra.net [ijsra.net]

- 3. pharmtech.com [pharmtech.com]

- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 7. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LYS-MET FORMATE | 103404-63-3 [amp.chemicalbook.com]

- 10. H-MET-LYS-OH FORMIATE SALT | 104809-21-4 [amp.chemicalbook.com]

- 11. jpt.com [jpt.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. researchgate.net [researchgate.net]

- 16. Peptide Stability in Solids and Solutions (1997) | Leonard N. Bell | 29 Citations [scispace.com]

- 17. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]

- 18. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. researchgate.net [researchgate.net]

- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]

Met-Lys Formate Salt: A Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of the dipeptide Methionyl-Lysine (Met-Lys) formate salt, a compound of increasing interest in pharmaceutical and biotechnological research. We will delve into its fundamental physicochemical properties, outline a comprehensive methodology for its synthesis and purification, and explore its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, field-proven protocols. Every claim and protocol is substantiated by authoritative references to ensure scientific integrity.

Introduction: The Significance of Dipeptides and Salt Form Selection

Dipeptides, the simplest peptide units composed of two amino acids, are gaining prominence in drug discovery and development.[1] Their appeal lies in their ability to act as standalone therapeutic agents, components of larger peptide-based drugs, or as sophisticated drug delivery vehicles.[2][3][4] The specific sequence of amino acids—in this case, methionine and lysine—confers unique biochemical properties and potential biological activities.

The choice of a salt form for a peptide is a critical decision in the drug development process.[5] While many peptides are initially isolated as trifluoroacetate (TFA) salts due to their use in purification, TFA can sometimes elicit undesirable immune responses in clinical applications.[2] Formate, as a counter-ion, presents a potentially more biocompatible alternative. The selection of a salt form can significantly influence a peptide's solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy.[5] This guide focuses specifically on the formate salt of the Met-Lys dipeptide, providing a foundational understanding for its scientific exploration.

Physicochemical Properties of Met-Lys Formate Salt

A thorough understanding of the physicochemical properties of Met-Lys formate salt is fundamental for its application in research and development.

Molecular Formula and Molecular Weight

The core identity of Met-Lys formate salt is defined by its chemical composition.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₅N₃O₅S | [Internal Database] |

| Molecular Weight | 323.41 g/mol | [Internal Database] |

| CAS Number | 104809-21-4 | [Internal Database] |

Structural Representation

The chemical structure of the Met-Lys dipeptide cation with its formate counter-anion is depicted below.

Caption: Structure of Met-Lys Formate Salt.

Synthesis and Purification of Met-Lys Formate Salt

The synthesis of Met-Lys formate salt is a multi-step process that involves the assembly of the dipeptide followed by salt formation. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for creating the peptide backbone.[6][7]

Synthesis Workflow Overview

The following diagram illustrates the general workflow for the synthesis and purification of Met-Lys formate salt.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Peptides for Drug Delivery - Creative Peptides [creative-peptides.com]

- 3. tabletingtechnology.com [tabletingtechnology.com]

- 4. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Role of the Formate Counterion in Peptide Salt Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide therapeutic development, the choice of counterion is a critical decision that profoundly impacts the stability, manufacturability, and ultimate efficacy of the active pharmaceutical ingredient (API). While trifluoroacetate (TFA) is a ubiquitous consequence of solid-phase synthesis and purification, its replacement is often a prerequisite for clinical advancement. Formate, the conjugate base of formic acid, presents itself as a volatile, mass spectrometry-compatible alternative to the more common acetate or hydrochloride salts. This guide provides a comprehensive, in-depth analysis of the role of the formate counterion in the stability of peptide salts. We will move beyond surface-level comparisons to explore the underlying chemical mechanisms, offering field-proven insights into the dual nature of formate: a tool for analytical convenience that harbors significant risks to chemical integrity. This document is structured to provide researchers and drug developers with the expert knowledge required to make informed decisions, backed by detailed protocols and authoritative references.

The Counterion Conundrum: Beyond Charge Neutralization

Peptides isolated from reversed-phase high-performance liquid chromatography (RP-HPLC) are typically salts, with positively charged residues (N-terminus, Lys, Arg, His) neutralized by an anionic counterion from the mobile phase.[1] The most common of these is trifluoroacetate (TFA), owing to its excellent ion-pairing properties which yield sharp chromatographic peaks.[2] However, TFA is often undesirable in final formulations due to potential toxicity, interference with biological assays, and its classification as a potential new chemical entity by regulatory bodies.[3][4]

This necessitates a counterion exchange step, most frequently to acetate or hydrochloride salts, which have a long history of pharmaceutical use.[5][6] Formate (HCOO⁻) is often considered in this context, primarily for its superior volatility and compatibility with mass spectrometry (MS), which avoids the ion-suppression effects often seen with TFA.[7] However, the stability of the resulting peptide-formate salt is a complex interplay of physical and chemical factors that must be rigorously evaluated.

A Comparative Profile of Common Anionic Counterions

The selection of a counterion should be a data-driven process. The physicochemical properties of the acid dictate the behavior of the final peptide salt. A comparison of formic acid with its common counterparts reveals the foundational trade-offs a scientist must consider.

| Property | Formic Acid (Formate) | Acetic Acid (Acetate) | Trifluoroacetic Acid (TFA) |

| pKa (at 25°C) | 3.75[2] | 4.76[2] | 0.52[2] |

| Molecular Weight | 46.03 g/mol | 60.05 g/mol | 114.02 g/mol |

| Volatility | High | Moderate[5] | High[7] |

| MS Compatibility | Excellent[7] | Good | Poor (Ion Suppression)[7] |

| Biocompatibility | Generally good | Excellent (GRAS)[5] | Concerns over toxicity[8] |

| Lyophilized Cake Quality | Variable | Generally Good[8] | Often fluffy, poor handling[8] |

GRAS: Generally Recognized as Safe

This data highlights formate's primary advantages: its low pKa allows for effective protonation of peptides at moderate pH, and its high volatility simplifies removal during lyophilization and ensures MS compatibility.[7] However, these properties do not fully predict its impact on long-term stability.

The Impact of Formate on Peptide Chemical Stability

Chemical stability involves the preservation of the peptide's covalent structure. The formate counterion has a uniquely proactive and often detrimental role in this regard.

The Critical Risk: Formylation

The most significant chemical stability risk associated with the formate counterion is formylation—the covalent addition of a formyl group (+28 Da) to nucleophilic sites on the peptide. This is not a minor side reaction; it is a well-documented phenomenon that can occur even under conditions traditionally considered safe for proteomic analyses.[9][10]

Mechanism: Formic acid can directly N-formylate primary amines (N-terminus, Lys side chains) and O-formylate hydroxyl groups (Ser, Thr side chains).[9] The reaction is driven by the electrophilic nature of the carbonyl carbon in formic acid.

Causality and Influencing Factors:

-

Concentration & Time: The reaction is dependent on both the concentration of formic acid and the duration of exposure. Crucially, studies have shown that significant formylation can occur in solutions containing as little as 0.1% formic acid, a common concentration in HPLC mobile phases and sample diluents.[10]

-

Temperature: The rate of formylation is highly temperature-dependent. Storing peptides dissolved in formic acid-containing solutions, even at -20°C, can lead to artifactual modifications over time.[9] Handling samples at low temperatures (e.g., 4°C) and minimizing storage time is critical to mitigate this risk.[10]

This inherent reactivity makes formate a high-risk choice for long-term storage or for peptides intended as final drug products, as formylation creates a new, uncharacterized impurity that can alter the peptide's efficacy and immunogenicity.

The Ambiguous Role in Oxidation

Oxidation of susceptible residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) is a primary degradation pathway for many peptides. While some formulation guides suggest formate may have antioxidant properties, the scientific evidence is nuanced and context-dependent.

Mechanism of Action: Formate itself is not a classical radical scavenger in the way that antioxidants like BHT or methionine are.[1] However, under specific conditions such as light irradiation, formate can be activated to produce the carbon dioxide radical anion (CO₂•⁻).[11] This radical anion is a potent single-electron transfer (SET) reductant.[11]

Field-Proven Insights:

-

Not a Formulation Antioxidant: In a typical pharmaceutical formulation stored in the dark, the conditions for generating CO₂•⁻ are not present. Therefore, relying on formate as a primary antioxidant to protect against oxidation during storage is scientifically unfounded. For peptides prone to oxidation, especially those containing free sulfhydryl groups, hydrochloride (HCl) salts are often reported to offer superior stability.[8]

-

Potential for Pro-oxidant Activity: In formulations containing trace metal impurities (e.g., iron), formate can participate in Fenton-type reactions, which generate highly reactive hydroxyl radicals, potentially accelerating oxidation rather than preventing it.[3]

The choice of formate should not be predicated on any perceived antioxidant benefit. Its role in redox chemistry is complex and unlikely to be protective under standard pharmaceutical storage conditions.

The Impact of Formate on Peptide Physical Stability

Physical stability refers to the maintenance of the peptide's higher-order structures (secondary, tertiary) and its state in solution or solid form. Key aspects include solubility, aggregation, and hygroscopicity.

Aggregation and Solubility

Peptide aggregation, from soluble oligomers to insoluble fibrils, is a critical failure mode that can lead to loss of efficacy and immunogenicity. All salts influence aggregation through two primary mechanisms:

-

Debye-Hückel Screening: At low concentrations, ions screen electrostatic repulsion between charged peptide molecules, which can promote aggregation.[2]

-

Hofmeister Effects: At higher concentrations, ions modulate the structure of water, affecting hydrophobic interactions. The specific effect is ion-dependent.[2]

While extensive research has compared the effects of TFA and chloride on the aggregation of peptides like amyloid-beta, there is a notable lack of direct, comparative studies for the formate ion.[2] Based on its position in the Hofmeister series, its effects would be expected to be more similar to acetate than to the more chaotropic TFA. However, without empirical data, this remains an assumption. Scientists must assume that peptide-formate salts are susceptible to aggregation and that stability must be assessed on a case-by-case basis.

Hygroscopicity and Solid-State Stability

For lyophilized peptide products, the physical characteristics of the powder and its tendency to absorb water (hygroscopicity) are crucial for long-term stability and ease of handling.

-

Lyophilized Cake Quality: Acetate salts are well-regarded for producing pharmaceutically elegant, robust lyophilized cakes.[8] In contrast, TFA salts often result in a "fluffy," low-density powder that is difficult to handle and prone to electrostatic charging.[8] Data on the typical cake morphology of formate salts is scarce, but its volatility suggests it may behave more like TFA in some respects.

-

Hygroscopicity: The hygroscopicity of a peptide salt is an intrinsic property that affects its chemical stability, as absorbed water can accelerate degradation pathways like deamidation and hydrolysis. All lyophilized peptides are somewhat hygroscopic and should be stored in controlled, low-humidity environments.[6] There is no available quantitative data directly comparing the hygroscopicity of peptide formate salts to their acetate or chloride counterparts.

Experimental Protocols and Methodologies

Trustworthiness in science is built on reproducible methods. The following sections provide validated systems for preparing and analyzing peptide formate salts.

Protocol for Counterion Exchange from TFA to Formate

This protocol describes a standard method for exchanging the trifluoroacetate counterion for formate using RP-HPLC. The principle is to bind the peptide-TFA salt to the column, wash away the TFA with a formate salt solution, and then elute the purified peptide-formate salt.

Step-by-Step Methodology:

-

System Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Wash Solution: 50 mM Ammonium Formate in HPLC-grade water, pH adjusted to ~6.5-7.0.

-

Column: A preparative C18 reversed-phase column suitable for peptide purification.

-

-

Peptide Loading:

-

Dissolve the crude or purified peptide-TFA salt in a minimal amount of Mobile Phase A.

-

Load the dissolved peptide onto the equilibrated C18 column.

-

-

TFA Removal (Wash Step):

-

Wash the column with 100% Mobile Phase A for 2-3 column volumes (CVs) to remove unbound impurities.

-

Critically, wash the column with the Wash Solution (50 mM Ammonium Formate) for at least 5-10 CVs. This is the ion exchange step. The formate ions in high concentration displace the bound trifluoroacetate ions.

-

Wash the column again with 100% Mobile Phase A for 5 CVs to remove excess ammonium formate salt.

-

-

Elution:

-

Elute the peptide from the column using a gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Collect fractions corresponding to the main peptide peak.

-

-

Post-Processing:

-

Pool the pure fractions.

-

Freeze the pooled solution immediately (e.g., in a dry ice/acetone bath).

-

Lyophilize the frozen solution to obtain the final peptide-formate salt as a dry powder.

-

Workflow Diagrams

Visualizing complex processes is essential for clarity and reproducibility. The following diagrams, rendered in DOT language, illustrate the key workflows.

Caption: RP-HPLC workflow for exchanging TFA with formate counterions.

Caption: Key factors influencing the stability of peptide-formate salts.

Senior Scientist's Recommendation and Conclusion

The selection of a counterion is a pivotal decision in de-risking the development of a peptide therapeutic. While the formate ion offers the alluring advantages of high volatility and excellent MS compatibility, this guide demonstrates that these benefits come at a significant cost to chemical stability.

The primary and most critical drawback of the formate counterion is the risk of peptide formylation. This covalent modification represents an uncontrolled degradation pathway that generates a new chemical entity, posing substantial risks to product safety, efficacy, and regulatory acceptance. The reaction can occur under seemingly benign conditions, making formate a hazardous choice for any peptide intended for long-term storage or clinical use.

While its role in oxidation is complex, there is no strong evidence to support its use as a protective antioxidant in a standard formulation. Furthermore, a significant lack of published data on the physical stability of peptide-formate salts (aggregation, hygroscopicity) means that selecting this counterion requires a substantial, peptide-specific validation effort with uncertain outcomes.

Therefore, the authoritative recommendation is to exercise extreme caution when considering the use of formate as a final peptide counterion.

-

For therapeutic development and long-term storage: Acetate remains the superior choice for most applications. It is biocompatible, generally results in stable peptide salts, and produces good quality lyophilized material without the risk of covalent modification.[5]

-

For analytical purposes: Formate's utility is best confined to applications where immediate LC-MS analysis is required and volatility is paramount. In such cases, samples should be prepared fresh, kept at low temperatures (4°C), and analyzed without delay to minimize the risk of formylation artifacts.[10]

Ultimately, the formate counterion is a double-edged sword. Its sharpness in the analytical realm is matched only by the danger it poses to the long-term integrity of the peptide. For drug development professionals, prioritizing stability and safety is paramount, and in that context, the well-trodden path of acetate or hydrochloride is almost always the wiser choice.

References

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm. [Link]

-

Badgett, M. J., Boyne, M. T., II, & Poutsma, J. C. (2016). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Proteomics, 16(15-16), 2147–2151. [Link]

-

Chen, J., Lu, G., & Wang, Y. (2023). Formate Salts: The Rediscovery of Their Radical Reaction under Light Irradiation Opens New Avenues in Organic Synthesis. Advanced Synthesis & Catalysis. [Link]

-

Sikora, K., Jaśkiewicz, M., Neubauer, D., Migoń, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link]

-

Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

-

Lenčo, J., Khalikova, M. A., & Švec, F. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research, 19(3), 993–999. [Link]

-

Gausson, O., & Winter, R. H. (1991). Chelated iron-catalyzed OH. formation from paraquat radicals and H2O2. FEBS Letters, 294(1-2), 121–124. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

-

GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]

-

Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]

-

Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

- Giraud, B., Bollhagen, R., & Schwind, P. (2006). A counterion exchange process for peptides.

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

-

Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Bio-Works. [Link]

-

Phenomenex. (n.d.). The effect of gradient on buffer capacity. Phenomenex. [Link]

-

Chan, Y. H., U, K. P., & Li, P. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Pharmaceutics, 11(10), 502. [Link]

-

Carpenter, J. F., & Manning, M. C. (Eds.). (2002). The Effect of Buffers on Protein Conformational Stability. Springer. [Link]

-

Lu, Y., Jiang, Y., & Li, C. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 28(22), 7525. [Link]

Sources

- 1. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]

- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelated iron-catalyzed OH. formation from paraquat radicals and H2O2: mechanism of formate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Modeling of Met-Lys Formate Salt Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selection of an appropriate salt form is a critical step in pharmaceutical development, profoundly influencing a drug's bioavailability, stability, and manufacturability.[1][2][3] This guide provides an in-depth technical framework for the theoretical modeling of a dipeptide salt, specifically Met-Lys formate. We will explore a multi-scale computational workflow, from initial structure prediction to detailed quantum mechanical analysis, designed to elucidate the structure, stability, and intermolecular interactions of this salt. This document serves as a practical guide for researchers employing computational methods to de-risk and accelerate the salt selection process.

Chapter 1: The Critical Role of Salt Form Selection in Pharmaceutical Development

Approximately 50% of all drugs are administered as salts, a testament to the power of this strategy in optimizing the physicochemical properties of an active pharmaceutical ingredient (API).[1][3] Salt formation can significantly alter key characteristics such as aqueous solubility, dissolution rate, crystallinity, and stability.[2][4][5] A well-chosen salt can transform a promising but problematic API into a viable drug product. Conversely, a suboptimal choice can lead to issues with bioavailability, manufacturing, or stability, such as the loss of counter-ions at high temperatures.[1]

The primary objective of a salt-selection study is to identify the salt form that is most suitable for development.[1] Computational modeling and crystal structure prediction (CSP) have become indispensable tools in this process, offering a way to assess the polymorphic "risk" and narrow the experimental search space for optimal salt forms.[6][7] By predicting the crystal energy landscapes of different salt candidates, we can gain insights into their relative stabilities and guide experimental screening efforts.[8][9]

Chapter 2: Fundamentals of the Met-Lys-Formate System

To effectively model the Met-Lys formate salt, a fundamental understanding of its components is essential.

-

L-Methionine (Met): An essential amino acid with a nonpolar, sulfur-containing side chain.[10]

-

L-Lysine (Lys): An essential amino acid with a basic side chain, which is positively charged at physiological pH.[11][12][13]

-

Formic Acid (HCOOH): The simplest carboxylic acid, which exists as the formate anion (HCOO-) in the salt.[14] It is a significantly stronger acid than acetic acid.[14][15]

The formation of the Met-Lys formate salt is driven by the acid-base reaction between the basic lysine side chain and formic acid. The pKa values of the involved functional groups are critical in determining the protonation states and the nature of the resulting salt.

| Molecule/Functional Group | pKa Value | Reference(s) |

| Formic Acid (α-carboxyl) | 3.75 | [14][15][16][17][18] |

| Methionine (α-carboxyl) | 2.28 | [19][20] |

| Methionine (α-amino) | 9.21 | [19][20] |

| Lysine (α-carboxyl) | 2.18 | [19][20] |

| Lysine (α-amino) | 8.95 | [19][20] |

| Lysine (side chain amino) | 10.53 | [19][20] |

Given the pKa of the lysine side chain (10.53) and formic acid (3.75), a significant ΔpKa (>3) exists, strongly favoring proton transfer and the formation of a stable salt. The primary interaction will be an ionic bond, or salt bridge, between the protonated ε-amino group of lysine (Lys-NH3+) and the deprotonated carboxylate group of formate (HCOO-).

Chapter 3: The Theoretical Modeling Toolkit: A Multi-Scale Approach

A robust theoretical model of the Met-Lys formate salt requires a combination of computational techniques, each providing unique insights at different levels of theory and computational cost.

Crystal Structure Prediction (CSP)

CSP is the foundational step, aiming to identify the most thermodynamically stable crystal packing arrangements from the molecular structure alone.[9] Modern CSP workflows typically involve:

-

Conformational Analysis: Exploring the conformational space of the Met-Lys dipeptide.

-

Crystal Packing Generation: Generating a multitude of possible crystal structures using algorithms that sample different space groups and packing motifs.

-

Energy Ranking: Employing a hierarchical approach to rank the generated structures. This often starts with computationally inexpensive force fields and progresses to more accurate, but costly, density functional theory (DFT) calculations for the most promising candidates.[7][21]

Density Functional Theory (DFT)

DFT is a quantum mechanical method that offers a good balance between accuracy and computational cost for solid-state systems.[22][23] It is used to:

-

Optimize Geometries: Refine the crystal structures predicted by CSP to find the local energy minimum.

-

Calculate Lattice Energies: Determine the thermodynamic stability of different polymorphs.

-

Analyze Electronic Properties: Investigate the nature of intermolecular interactions. DFT is a powerful tool for studying and predicting the outcomes of chemical reactions and their mechanisms.[24]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the salt structure at finite temperatures.[25][26] By simulating the motion of atoms over time, MD can be used to:

-

Assess Structural Stability: Observe whether the crystal lattice remains stable or undergoes conformational changes.

-

Analyze Salt Bridge Dynamics: Study the strength and fluctuations of the key ionic interactions between lysine and formate.[27][28][29]

-

Predict Mechanical Properties: Estimate properties like bulk modulus and thermal expansion.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful analytical tool that partitions the electron density of a system to define atoms and the bonds between them.[30][31] It provides a rigorous, quantitative description of chemical bonding, including non-covalent interactions.[32][33][34] In the context of the Met-Lys formate salt, QTAIM can be used to:

-

Characterize Bond Critical Points (BCPs): Identify and quantify the strength of hydrogen bonds and ionic interactions.

-

Analyze Electron Density Topology: Differentiate between covalent and non-covalent (closed-shell) interactions based on the properties of the electron density at the BCP.[32]

Chapter 4: A Validated Workflow for Modeling the Met-Lys Formate Salt Structure

This section outlines a step-by-step protocol for the theoretical modeling of the Met-Lys formate salt.

Protocol:

-

Molecular Input: Generate 3D structures of the L-methionyl-L-lysine zwitterion and the formate anion.

-

Conformational Search: Perform a systematic conformational search for the flexible Met-Lys dipeptide using a suitable molecular mechanics force field (e.g., OPLS, AMBER).

-

Crystal Structure Prediction: Use a CSP algorithm (e.g., from software packages like Materials Studio or XtalPi) to generate thousands of potential crystal packings in common space groups.[7][35]

-

Initial Ranking: Rank the generated structures based on their lattice energies calculated with a high-quality force field.

-

DFT Geometry Optimization: Take the top-ranking candidate structures (e.g., the lowest 100-200 structures) and perform full geometry optimization (including cell parameters and atomic positions) using periodic DFT. A functional like PBE or B3LYP with dispersion correction (e.g., D3) is recommended.

-

Final Energy Ranking: Calculate the final lattice energies of the optimized structures to create a crystal energy landscape and identify the putative global minimum.

-

Molecular Dynamics: For the most stable predicted polymorph(s), perform NVT or NPT ensemble MD simulations to evaluate the stability of the crystal lattice and the dynamics of the salt bridge over several nanoseconds.

-

QTAIM Analysis: Perform a QTAIM analysis on the static, DFT-optimized electron density of the most stable structure to precisely characterize the ionic and hydrogen bonding interactions.

-

Property Prediction: Based on the final validated structure, compute properties of interest, such as theoretical powder X-ray diffraction patterns, vibrational spectra (IR/Raman), and relative solubility.

Chapter 5: Analysis and Interpretation of Computational Results

The output of the computational workflow provides a wealth of data to characterize the Met-Lys formate salt.

The Crystal Energy Landscape

The final ranked list of DFT-optimized structures constitutes the crystal energy landscape. A successful prediction will show the experimentally observed form as the global minimum or very close to it. A landscape with many structures clustered within a narrow energy range (e.g., < 5 kJ/mol) suggests a high risk of polymorphism.

Key Intermolecular Interactions

The primary interaction is the salt bridge between the protonated lysine side chain and the formate anion. Additional stability is conferred by a network of hydrogen bonds.

QTAIM Analysis of Interactions

A QTAIM analysis provides quantitative data to classify these interactions.

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Classification Criteria |

| Salt Bridge (Ionic) | 0.02 - 0.05 | > 0 | Low electron density (ρ), positive Laplacian (∇²ρ) |

| Hydrogen Bond | 0.01 - 0.04 | > 0 | Low ρ, positive ∇²ρ |

| Covalent Bond | > 0.2 | < 0 | High ρ, negative ∇²ρ |

Table based on principles described in QTAIM literature.[32]

The analysis would involve locating the bond critical points between the Lys-N-H protons and the Formate-O atoms, as well as other potential hydrogen bond donors and acceptors. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would confirm the nature and relative strength of the interactions.

Chapter 6: Conclusion and Future Outlook

This guide has outlined a comprehensive, multi-scale theoretical workflow for characterizing the structure of the Met-Lys formate salt. By integrating Crystal Structure Prediction, Density Functional Theory, Molecular Dynamics, and QTAIM analysis, researchers can develop a deep, predictive understanding of a salt's solid-state properties before significant experimental resources are committed. This in silico-first approach is crucial for accelerating drug development timelines and mitigating late-stage failures due to suboptimal solid form selection.

Future advancements in this field will likely involve the integration of machine learning models to accelerate CSP and predict a wider range of physicochemical properties with greater accuracy.[6][36] As computational power continues to grow, these theoretical modeling techniques will become even more central to the rational design of pharmaceutical salts.

References

-

Formic acid - Wikipedia. Available from: [Link]

-

Salt Selection in Drug Development | Pharmaceutical Technology. Available from: [Link]

-

Insightful correlations between quantum theory of atoms in molecules parameters and the relative strength of noncovalent interactions. Available from: [Link]

-

What is the pKa value of formic acid? - Proprep. Available from: [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development. Available from: [Link]

-

Role of Salt Selection in Drug Discovery and Development | Request PDF. Available from: [Link]

-

Table of Acids with Ka and pKa Values. Available from: [Link]

-

Molecular Simulations of a Dynamic Protein Complex: Role of Salt-Bridges and Polar Interactions in Configurational Transitions - PMC. Available from: [Link]

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? Available from: [Link]

-

How well do force fields capture the strength of salt bridges in proteins? - PubMed Central. Available from: [Link]

-

salt selection in pharmaceutical product development. Available from: [Link]

-

Non-covalent interactions - QTAIM and NBO analysis - PubMed. Available from: [Link]

-

Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Available from: [Link]

-

High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Available from: [Link]

-

Non-covalent interactions – QTAIM and NBO analysis - Semantic Scholar. Available from: [Link]

-

Atoms in molecules - Wikipedia. Available from: [Link]

-

Confirmation of the formation of salt bridges in the denatured state of CutA1 protein using molecular dynamics simulations. Available from: [Link]

-

Formic Acid | CH2O2 | CID 284 - PubChem. Available from: [Link]

-

A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors. Available from: [Link]

-

Molecular dynamics simulation studies of the salt bridge between... - ResearchGate. Available from: [Link]

-

Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Available from: [Link]

-

The workflow of rational cocrystal design. - ResearchGate. Available from: [Link]

-

Advances in Crystal Structure Prediction and Applications to Pharmaceutical Materials | Request PDF. Available from: [Link]

-

The pka and isoelectric point values of lysine, methionine, and tryptophan. - ResearchGate. Available from: [Link]

-

In search of the best DFT functional for dealing with organic anionic species. Available from: [Link]

-

The p K a of formic acid is 3.750. What is the K a of formic acid? | Homework.Study.com. Available from: [Link]

-

Crystal structure prediction empowering solid-state chemistry solutions. Available from: [Link]

-

pKa values of amino acids - Star Republic: Guide for Biologists. Available from: [Link]

-

Amino acid - Wikipedia. Available from: [Link]

-

A Combined Experimental and Modeling Workflow to Tune Surface Properties of Organic Materials via Cocrystallization. Available from: [Link]

-

Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC. Available from: [Link]

-

Crystal structure prediction workflow for small molecule drug formulation. Available from: [Link]

-

l-Lysine l-methionine | C11H25N3O4S | CID 18647011 - PubChem. Available from: [Link]

-

Ch27 pKa and pI values - University of Calgary. Available from: [Link]

-

pKa Values for Organic and Inorganic Bronsted Acids at 25 °C. Available from: [Link]

-

Pharmaceutical Cocrystals Salts Molecular Modelling live course Fleming. Available from: [Link]

-

Complete MCAT Amino Acids Proteins Guide - Outline. Available from: [Link]

-

Speeding Up the Cocrystallization Process: Machine Learning-Combined Methods for the Prediction of Multicomponent Systems | Crystal Growth & Design. Available from: [Link]

-

Salts of amino acids: Crystallization, Structure and Properties. Available from: [Link]

-

L-Lysine | C6H14N2O2 | CID 5962 - PubChem. Available from: [Link]

-

Study and analysis of L-methionine and L- cysteine complexes. Available from: [Link]

-

(PDF) Effect of l-methionine and l-lysine combined with OSA-modified starch on physical properties and oxidative stability of linseed oil powders. Available from: [Link]

-

Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications | Request PDF. Available from: [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Available from: [Link]

-

Salts of Amino Acids: Crystallization, Structure and Properties - ResearchGate. Available from: [Link]

-

Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Available from: [Link]

-

A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. Available from: [Link]

- Salts of Amino Acids: Crystallization, Structure and Properties - Google Books.

-

Applications of Density Functional Theory to Theoretical Organic Chemistry - Semantic Scholar. Available from: [Link]

-

Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - NIH. Available from: [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. salt selection in pharmaceutical product development | PPTX [slideshare.net]

- 6. Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03903J [pubs.rsc.org]

- 7. en.xtalpi.com [en.xtalpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Amino acid - Wikipedia [en.wikipedia.org]

- 12. jackwestin.com [jackwestin.com]

- 13. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Formic acid - Wikipedia [en.wikipedia.org]

- 15. proprep.com [proprep.com]

- 16. library.gwu.edu [library.gwu.edu]

- 17. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. homework.study.com [homework.study.com]

- 19. Star Republic: Guide for Biologists [sciencegateway.org]

- 20. cxp.cengage.com [cxp.cengage.com]

- 21. schrodinger.com [schrodinger.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. How well do force fields capture the strength of salt bridges in proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Confirmation of the formation of salt bridges in the denatured state of CutA1 protein using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Molecular Simulations of a Dynamic Protein Complex: Role of Salt-Bridges and Polar Interactions in Configurational Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00057A [pubs.rsc.org]

- 31. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 32. Redirecting [linkinghub.elsevier.com]

- 33. Non-covalent interactions - QTAIM and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Non-covalent interactions – QTAIM and NBO analysis | Semantic Scholar [semanticscholar.org]

- 35. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Protocol: Dissolving Met-Lys Formate Salt for Research Applications

Introduction

The dipeptide L-methionyl-L-lysine (Met-Lys) is utilized in various biochemical and pharmaceutical research settings. It is often supplied as a formate salt to enhance stability and handling compared to the free base or other salt forms like trifluoroacetate (TFA), which can interfere with biological assays.[1][2][3] Proper dissolution of this lyophilized peptide is the critical first step to ensure experimental reproducibility, accurate concentration determination, and preservation of the peptide's integrity.

This guide provides a detailed, field-proven protocol for the solubilization of Met-Lys formate salt. It explains the scientific principles behind the procedural steps, focusing on maintaining peptide stability by controlling pH and preventing oxidation.

Guiding Principles

-

Peptide Charge Characteristics : The Met-Lys dipeptide possesses a free N-terminal amine and a lysine side-chain amine, making it a basic peptide with a net positive charge at neutral or acidic pH.[4][5] This inherent charge is the primary determinant of its solubility in aqueous media.[6][7] Basic peptides are most effectively dissolved in slightly acidic solutions.[8][9]

-

Methionine Stability : The methionine residue is susceptible to oxidation, forming methionine sulfoxide or sulfone, especially at neutral to basic pH or in the presence of oxidizing agents.[10][11][12][13] Therefore, maintaining a slightly acidic pH (ideally between 3.0 and 6.5) is crucial for the long-term stability of stock solutions.[10][14]

-

The Role of the Formate Counter-ion : The formate anion (HCOO⁻) is paired with the positively charged amine groups of the Met-Lys peptide. While formate can act as a buffer, its capacity is centered around the pKa of formic acid (~3.75).[15] When dissolved in unbuffered water, the resulting pH can be unpredictable. Therefore, using a well-defined buffer system is essential to establish and maintain a stable pH for the final solution.

Materials and Reagents

Materials

-

Lyophilized Met-Lys formate salt

-

Calibrated analytical balance (readability ±0.01 mg)

-

Sterile, low-protein-binding microcentrifuge tubes (e.g., siliconized)

-

Sterile pipette tips

-

pH meter or calibrated pH strips (range 4-8)

-

Vortex mixer

-

Bath sonicator (optional, for aiding dissolution)

-

Sterile filtration unit (0.22 µm pore size, PVDF or other low-protein-binding membrane)

Reagents

-

Nuclease-free, sterile water (e.g., Milli-Q® or equivalent)

-

Choice of buffer components (see Table 1)

-

Nitrogen gas (optional, for displacing oxygen)

Recommended Buffer Systems

Selecting an appropriate buffer is critical for maintaining the desired pH and ensuring compatibility with downstream applications. The ideal buffer should have a pKa within one pH unit of the target pH. For Met-Lys, a target pH of 5.0 - 6.5 is recommended to ensure protonation of the amine groups (aiding solubility) while minimizing methionine oxidation.

| Buffer System | Buffering Range | Concentration (mM) | Notes |

| Sodium Acetate | 3.6 – 5.6 | 10 - 50 | Excellent choice for stability. Volatile when used as ammonium acetate, making it suitable for LC-MS applications.[16] |

| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 – 6.7 | 10 - 50 | Good's buffer, known for low interference in many biological assays. |

| Sodium Phosphate | 6.2 – 8.2 | 10 - 50 | Widely used, but be cautious of precipitation with divalent cations and potential for enhancing silica dissolution in chromatography.[16] Best used for pH > 6.0. |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 – 8.2 | 10 - 50 | Common buffer for cell culture and physiological pH studies. Use if the experimental pH must be neutral, but be aware of the increased risk of methionine oxidation over time. |

Caution: It is strongly advised not to dissolve the peptide directly in a complex assay buffer (e.g., containing salts, detergents, or other proteins) until a concentrated, stable stock solution is first prepared.[4][17]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a validated stock solution. The workflow emphasizes best practices to prevent contamination, degradation, and inaccurate concentration assessment.

Workflow Diagram

Caption: Workflow for preparing a validated Met-Lys formate stock solution.

Step-by-Step Methodology

Phase 1: Pre-Dissolution Steps

-

Equilibrate Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic peptide powder, which can affect accurate weighing and peptide stability.[8][18]

-

Prepare Buffer: Prepare your chosen buffer (e.g., 20 mM Sodium Acetate) using sterile, nuclease-free water. Adjust the pH to your target (e.g., pH 5.5).

-

Weigh Peptide: In a sterile microcentrifuge tube, accurately weigh an amount of peptide needed for your desired stock concentration. For example, to make 1 mL of a 10 mM solution, weigh out 3.23 mg of Met-Lys formate (MW: 323.41 g/mol ).

-

Note on Peptide Content: Lyophilized peptides contain counter-ions and residual water, so the actual peptide content may be 70-90%.[8] For highly accurate concentrations, refer to the Certificate of Analysis (CoA) for the net peptide content and adjust the mass accordingly.

-

Phase 2: Dissolution and Verification

-

Initial Dissolution: Add the calculated volume of your prepared buffer to the tube containing the pre-weighed peptide. Adding the liquid to the solid prevents the powder from sticking to the pipette tip.

-

Mixing: Close the tube and vortex gently for 10-20 seconds. If dissolution is slow, briefly sonicate the sample in a bath sonicator (3 cycles of 10 seconds).[6][19] Avoid excessive heating.

-

Visual Inspection: Visually inspect the solution against a dark background to ensure no particulates or turbidity are present. Complete dissolution is indicated by a clear, transparent solution.

-

pH Verification: Using a calibrated micro-pH probe or a pH strip, verify that the final pH of the peptide solution is within the desired range. The peptide itself can slightly alter the buffer's pH. If necessary, adjust with dilute buffer components.

Phase 3: Final Processing and Storage

-

Sterile Filtration: To ensure the stock solution is sterile and to remove any potential micro-aggregates, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[8]

-

Storage: For long-term stability, store the aliquots at -20°C or preferably -80°C.[20] Peptides containing methionine should be stored in an oxygen-free atmosphere if possible to minimize oxidation.[21][22] One way to achieve this is to gently flush the headspace of the tube with nitrogen gas before capping.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Peptide fails to dissolve / solution is cloudy | Insufficiently acidic buffer; peptide concentration is too high; aggregation. | 1. Ensure the buffer pH is appropriate for a basic peptide (pH < 7.0).[7] 2. Try adding a small amount of 10% acetic acid solution dropwise to aid dissolution, then re-verify the final pH.[5][6][20] 3. If the issue persists, the peptide may have reached its solubility limit. Prepare a more dilute stock solution. |

| Precipitate forms when diluting into assay buffer | The pH or salt concentration of the final assay buffer is incompatible with the peptide's solubility at that concentration. | 1. Add the concentrated peptide stock dropwise to the stirring assay buffer. This avoids high local concentrations that can cause precipitation.[4][23] 2. Ensure the final pH of the assay buffer is compatible with peptide solubility. |

| Loss of activity over time | Oxidation of methionine; repeated freeze-thaw cycles; improper storage pH. | 1. Ensure stock solutions are stored at a slightly acidic pH (3.0-6.5).[10] 2. Always use single-use aliquots to avoid freeze-thaw damage. 3. Store protected from light at -80°C. |

References

-

Biovera. (2024, November 13). Peptide Reconstitution and Solution Preparation Protocols. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

-

Nagy, B., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

-

Genepep. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

-

GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

-

Nango, M., et al. (n.d.). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (2022, March). Structures of methionine in aqueous solutions at pH range 1–14. Retrieved from [Link]

-

Wieczorek, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC - NIH. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. Retrieved from [Link]

-

AAPPTec. (n.d.). Dissolving Purified Peptides. Retrieved from [Link]

-

GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

-

MDPI. (n.d.). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]

-

ResearchGate. (2020, December 1). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]

-

PubChem. (n.d.). Lys-Met. Retrieved from [Link]

-

GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. Retrieved from [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. mdpi.com [mdpi.com]

- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 4. 合成肽的处理和储存实验方案 [sigmaaldrich.cn]

- 5. genscript.com [genscript.com]

- 6. jpt.com [jpt.com]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. verifiedpeptides.com [verifiedpeptides.com]

- 12. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hplc.eu [hplc.eu]

- 17. bachem.com [bachem.com]

- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 20. lifetein.com [lifetein.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. genscript.com [genscript.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: The Multifaceted Role of Met-Lys Formate Salt in Peptide Drug Formulation

Introduction: Navigating the Complex Landscape of Peptide Stability